6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
Overview
Description
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is known for its unique structure, which includes a furo[3,4-c]pyridine ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Biochemical Analysis
Biochemical Properties
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with pyridoxine, a form of vitamin B6, and its related enzymes. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the levels of key metabolites and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in the conformation of the target molecules, affecting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Studies have identified threshold doses at which the compound begins to exhibit significant biological activity, as well as doses at which toxic effects become apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and the levels of various metabolites. For example, it can affect the metabolism of pyridoxine and related compounds, leading to changes in the levels of these metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride typically involves the formation of the furo[3,4-c]pyridine ring system. One common method is the Hantzsch pyridine synthesis, which involves the condensation of β-dicarbonyl compounds with ammonia and an aldehyde . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): Similar in structure but with different biological activities.
Nicotine: Shares the pyridine ring but has distinct pharmacological effects.
Furo[3,4-c]pyridine derivatives: Various derivatives with modifications on the furo[3,4-c]pyridine ring system.
Uniqueness
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is unique due to its specific structural features and the combination of the furo[3,4-c]pyridine ring with a methyl group and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSWYUCXGLWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COCC2=C1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905620 | |
Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-21-9 | |
Record name | Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the acid-catalyzed reaction of pyridoxal with phenols in the synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride?
A1: The research highlights a novel synthetic route for 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols, a class of compounds that includes this compound. The method uses readily available pyridoxal and various phenols as starting materials and employs hydrochloric acid as a catalyst []. This approach offers advantages such as good yields and the use of easily accessible reagents. The study specifically demonstrates the synthesis of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (TM2002), a known biologically active compound, showcasing the potential of this method for synthesizing similar furo[3,4-c]pyridine derivatives.
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